molecular formula C12H8Cl2N2O2 B14230725 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride CAS No. 786727-30-8

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride

Cat. No.: B14230725
CAS No.: 786727-30-8
M. Wt: 283.11 g/mol
InChI Key: NQIMUUFTXZSMDO-UHFFFAOYSA-N
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Description

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride typically involves the acylation of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Acylation Reactions: Products include amides.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that are crucial for biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Acetyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonyl chloride
  • 5-Acetyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride

Uniqueness

5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

786727-30-8

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

5-acetyl-1-(4-chlorophenyl)pyrazole-4-carbonyl chloride

InChI

InChI=1S/C12H8Cl2N2O2/c1-7(17)11-10(12(14)18)6-15-16(11)9-4-2-8(13)3-5-9/h2-6H,1H3

InChI Key

NQIMUUFTXZSMDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

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